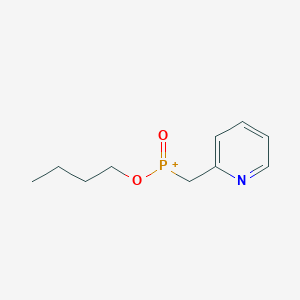

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester

Description

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester (CAS: 821009-76-1) is a phosphinic acid derivative with the molecular formula C₁₀H₁₆NO₂P and a molecular weight of 213.213 g/mol . Structurally, it features a phosphinic acid core substituted with a 2-pyridinylmethyl group and a butyl ester moiety. Its synthesis typically involves esterification or alkylation reactions, as evidenced by protocols for analogous phosphinic esters .

Properties

CAS No. |

821009-76-1 |

|---|---|

Molecular Formula |

C10H15NO2P+ |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

butoxy-oxo-(pyridin-2-ylmethyl)phosphanium |

InChI |

InChI=1S/C10H15NO2P/c1-2-3-8-13-14(12)9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3/q+1 |

InChI Key |

AVIWKJCNYOPGJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[P+](=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (2-pyridinylmethyl)-, butyl ester typically involves the reaction of phosphinic acid derivatives with 2-pyridinylmethyl chloride and butanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which phosphinic acid, (2-pyridinylmethyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. In biological systems, it may also disrupt cellular processes by interfering with signal transduction pathways.

Comparison with Similar Compounds

Difluoromethyl-(1-methyl-octyl)-phosphinic Acid Butyl Ester

- Structure : Features a difluoromethyl group and a branched alkyl chain at the phosphorus center.

- Synthesis : Prepared via alkylation of difluoromethyl-octyl-phosphinic acid butyl ester under vacuum (1.5 mmol scale, 70–82% yield) .

- Key Difference : The presence of fluorine atoms enhances electronegativity and metabolic stability compared to the pyridinylmethyl-substituted analogue.

Chikusetsusaponin V Butyl Ester

Imidazole-2-Carboxylic Acid Butyl Ester (ICABE)

- Structure : An imidazole-based ester with a carboxylic acid group.

- Synthesis : Optimized via ultrasound-assisted extraction (58°C, 51 min, 0.079% yield) .

- Comparison : Lacks the phosphorus-containing backbone, making it unsuitable for phosphinic acid-specific applications like protease inhibition.

Reactivity and Stability

Hydrolysis Stability

Enzyme Inhibition

- RXPA380-P : A phosphinic acid-proline hybrid with potent angiotensin-converting enzyme (ACE) inhibitory activity (IC₅₀ < 1 nM) .

- This compound : The pyridinylmethyl group may enhance binding to metalloproteases (e.g., ACE or matrix metalloproteases) due to its chelating ability, analogous to RXPA380-P .

Prodrug Potential

- N-Protected Aminophosphinic Prodrugs: Modified with carbamate or ester groups to improve oral bioavailability .

- This compound : The butyl ester moiety could serve as a prodrug strategy, masking the phosphinic acid’s polarity until enzymatic hydrolysis in vivo .

Data Tables

Table 2: Reactivity and Stability Profiles

Biological Activity

Phosphinic acid derivatives, including (2-pyridinylmethyl)-butyl ester, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound phosphinic acid, (2-pyridinylmethyl)-, butyl ester can be represented structurally as follows:

- Chemical Formula : CHNOP

- Functional Groups : Phosphinic acid moiety, pyridine ring, butyl ester group.

Phosphinic acids are known to interact with various biological targets, primarily through their phosphonic and phosphinic functionalities. The following mechanisms have been identified:

- Enzyme Inhibition : Phosphinic acids can act as inhibitors for enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation . This inhibition can lead to therapeutic effects in hypertension and heart failure.

- Neurotransmitter Modulation : Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly glutamate and GABA pathways. This modulation is significant for treating neurological disorders like epilepsy and anxiety .

- Antiviral Activity : Some phosphinic acid derivatives exhibit antiviral properties against viruses such as Hepatitis C and Influenza A by disrupting viral replication processes .

Biological Activities

- Anticancer Properties : Studies indicate that phosphinic acid derivatives can induce apoptosis in cancer cells. For instance, certain phosphonate analogs have shown efficacy in targeting cancer cell lines by disrupting cellular signaling pathways critical for survival .

- Antimicrobial Effects : The compound has demonstrated activity against a range of bacterial strains. Research indicates that the presence of the pyridine moiety enhances the antibacterial properties by facilitating membrane penetration .

- Neuroprotective Effects : In preclinical studies, phosphinic acid derivatives have been associated with neuroprotective effects in models of neurodegenerative diseases. They appear to modulate oxidative stress and inflammation within neuronal tissues .

Case Studies

Several case studies highlight the biological activity of phosphinic acid derivatives:

- Case Study 1 : A study explored the effects of a related phosphinic acid derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range, suggesting potential for development as an anticancer agent .

- Case Study 2 : Another research project investigated the neuroprotective effects of a phosphinic acid derivative in a rat model of Parkinson's disease. The treatment led to significant improvements in motor function and reduced neuroinflammation markers compared to control groups .

Research Findings

A summary of key research findings related to the biological activity of phosphinic acid derivatives is presented in Table 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.